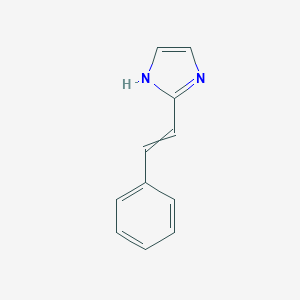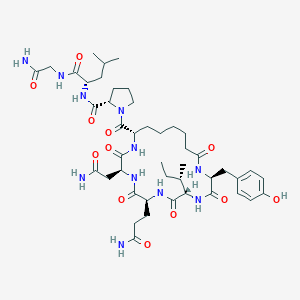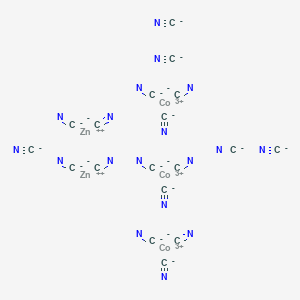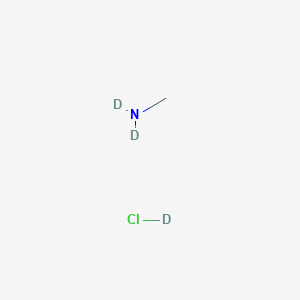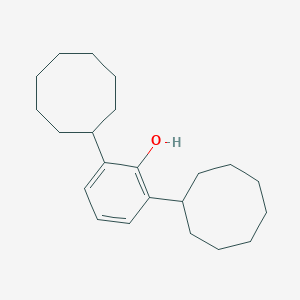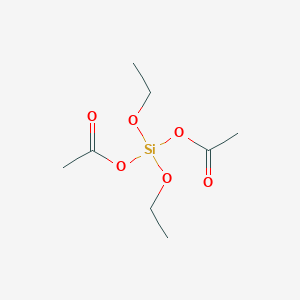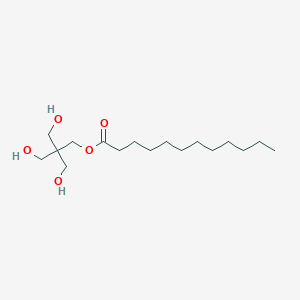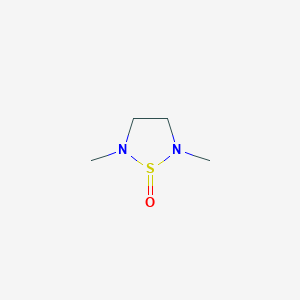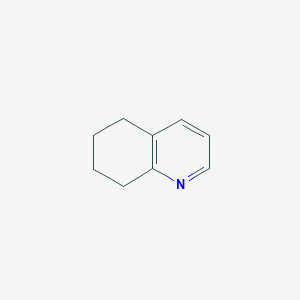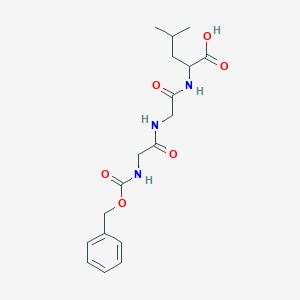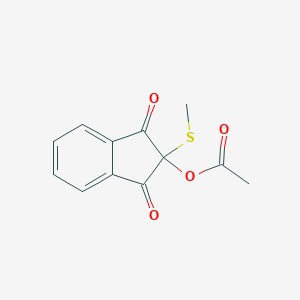![molecular formula C21H28O2 B084743 4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol CAS No. 13044-18-3](/img/structure/B84743.png)
4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
Research on similar compounds shows that synthesis often involves complex organic reactions. For instance, the synthesis of ethyl-4-[(2,4-dinitrophenyl)-hydrazonomethyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate involved condensation reactions and was characterized by various spectroscopic techniques (Singh et al., 2013).
Molecular Structure Analysis
Molecular structure analysis of similar compounds has been performed using X-ray crystallography and spectroscopic techniques. For example, the molecular structure of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate was elucidated using single-crystal X-ray structure analysis (Ramazani et al., 2019).
Chemical Reactions and Properties
Chemical reactions and properties can be complex, involving interactions like hydrogen bonding and resonance. For example, in the case of ethyl-4-[2-(thiocarbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate, detailed quantum chemical calculations were used to evaluate its formation and properties (Singh et al., 2013).
Physical Properties Analysis
Physical properties such as solubility, melting point, and crystalline structure are typically analyzed using spectroscopy and crystallography. For instance, the spectroscopic and electrochemical properties of similar diaryl quinone methides were studied, providing insights into their solvatochromic and acid-base properties (Sarma et al., 2007).
Chemical Properties Analysis
Chemical properties like reactivity, stability, and interaction with other chemicals are often analyzed using a combination of experimental and theoretical methods. The study on ethyl 4-[2-(carbamoyl)hydrazinylidene]-3,5-dimethyl-1H-pyrrole-2-carboxylate used density functional theory (DFT) and spectroscopic techniques for this analysis (Singh et al., 2013).
科学的研究の応用
Lignin Model Compounds Study
Lignin, a complex organic polymer found in the cell walls of plants, has been the subject of studies aiming to understand its breakdown. A review by Yokoyama (2015) focused on the acidolysis of dimeric non-phenolic β-O-4-type lignin model compounds. The study highlights the significance of the γ-hydroxymethyl group in the breakdown process and the discovery of new reaction mechanisms during acidolysis, suggesting potential applications in biomass conversion technologies (Yokoyama, 2015).
Parabens in Aquatic Environments
Parabens, esters of para-hydroxybenzoic acid, are widely used as preservatives and have been studied for their behavior and fate in aquatic environments. Research by Haman et al. (2015) reviews the occurrence, fate, and behavior of parabens, highlighting their ubiquity and the need for further studies on their toxicity and environmental impact, pointing towards a broader understanding of phenolic compounds in ecosystems (Haman, Dauchy, Rosin, & Munoz, 2015).
Alkylphenol Ethoxylates Degradation
Ying, Williams, and Kookana (2002) conducted a review on the environmental fate of alkylphenol ethoxylates (APEs), focusing on their degradation into more persistent compounds such as nonylphenol and octylphenol. This study provides insight into the challenges and mechanisms involved in the degradation of phenolic compounds, which could be relevant for understanding the fate of similar chemicals (Ying, Williams, & Kookana, 2002).
Plant Biomass to Furan Derivatives
Chernyshev, Kravchenko, and Ananikov (2017) reviewed the conversion of plant biomass into furan derivatives, including 5-Hydroxymethylfurfural (HMF), from hexose carbohydrates and lignocellulose. This research underlines the potential of plant-derived chemicals in replacing non-renewable hydrocarbon sources, showcasing the significance of hydroxyl and methyl groups in chemical synthesis from biomass (Chernyshev, Kravchenko, & Ananikov, 2017).
Safety And Hazards
特性
IUPAC Name |
4-[3-(4-hydroxy-3,5-dimethylphenyl)pentan-3-yl]-2,6-dimethylphenol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28O2/c1-7-21(8-2,17-9-13(3)19(22)14(4)10-17)18-11-15(5)20(23)16(6)12-18/h9-12,22-23H,7-8H2,1-6H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJYXCTGERVXAHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)(C1=CC(=C(C(=C1)C)O)C)C2=CC(=C(C(=C2)C)O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00372678 |
Source


|
| Record name | 4,4'-(Pentane-3,3-diyl)bis(2,6-dimethylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[1-Ethyl-1-(4-hydroxy-3,5-dimethylphenyl)propyl]-2,6-dimethylphenol | |
CAS RN |
13044-18-3 |
Source


|
| Record name | 4,4'-(Pentane-3,3-diyl)bis(2,6-dimethylphenol) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00372678 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

